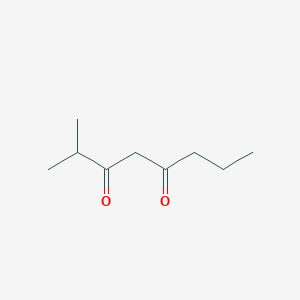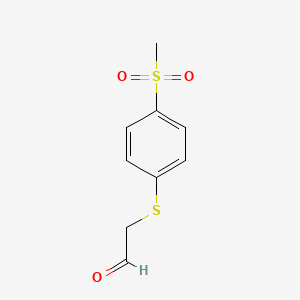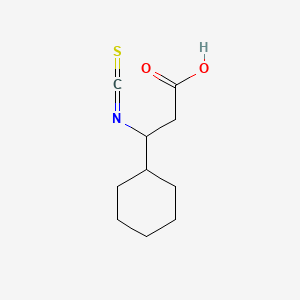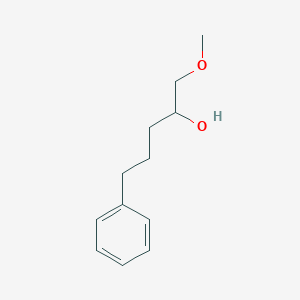
1-Methoxy-5-phenylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-5-phenylpentan-2-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol with a methoxy group and a phenyl group attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by methoxylation . Another method involves the reduction of a corresponding ketone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-5-phenylpentan-2-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, primary or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-5-phenylpentan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methoxy-5-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Methyl-5-phenylpentan-1-ol (Rosaphen): A fragrance compound with a similar structure but different functional groups.
1-Phenyl-2-pentanone: Another related compound with a ketone functional group instead of an alcohol.
Uniqueness: 1-Methoxy-5-phenylpentan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-methoxy-5-phenylpentan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 |
Clé InChI |
PVORIWHEIYRAQU-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


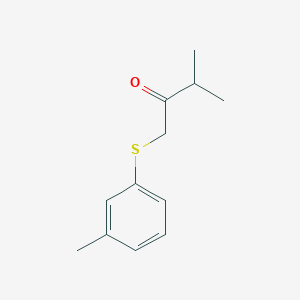

![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)

![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
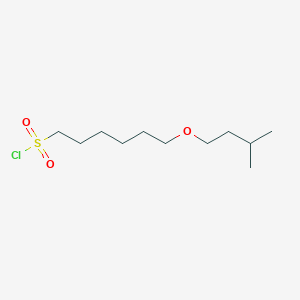
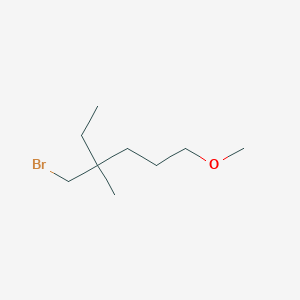
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
